1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide
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Overview
Description
1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, an oxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole and oxadiazole intermediates. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives. The final step involves the sulfonation of the imidazole ring, followed by the coupling of the oxadiazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The oxadiazole ring may interact with biological membranes, altering their permeability. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
- 1-Methyl-N-[3-(4-methylmorpholin-4-ium-4-yl)propyl]imidazole-4-sulfonamide
- 4-Methyl-4-(3-(((1-methyl-1H-imidazol-4-yl)sulfonyl)amino)propyl)morpholinium iodide
Uniqueness: 1-Methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-imidazole-4-sulfonamide is unique due to its combination of an imidazole ring, an oxadiazole ring, and a sulfonamide group. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4S/c1-17-7-11(13-8-17)22(18,19)14-6-10-15-12(16-21-10)9-2-4-20-5-3-9/h7-9,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFSBAHOFJHBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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